BenchChemオンラインストアへようこそ!

1H-imidazo[4,5-c]quinoline

Kinase Inhibition PI3K/mTOR Pathway Cancer Therapeutics

Procure 1H-imidazo[4,5-c]quinoline as the unsubstituted parent scaffold for synthesizing novel TLR7/8 agonists with tailored selectivity. Systematic N1/C2 substitution enables EC50 fine-tuning from micromolar to sub-nanomolar ranges, while the planar π-system supports intercalation with biological targets. This [4,5-c] fusion pattern is mandatory: other imidazoquinoline isomers fail to engage kinase hinge regions via dual hydrogen-bonding. Use as baseline control for PI3K/PDK1/mTOR inhibitor discovery and A3 adenosine receptor PAM development. Comparative SAR studies require the unsubstituted core as reference standard.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 233-56-7
Cat. No. B3421937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-c]quinoline
CAS233-56-7
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)NC=N3
InChIInChI=1S/C10H7N3/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H,(H,12,13)
InChIKeyITIRVXDSMXFTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-c]quinoline (CAS 233-56-7) Procurement Guide: Core Scaffold Profile and Sourcing Rationale


1H-Imidazo[4,5-c]quinoline is a tricyclic heterocyclic compound consisting of a quinoline ring fused with an imidazole ring, serving as the foundational parent scaffold for a major class of immunomodulatory agents including imiquimod (R837) and resiquimod (R848) [1]. This compound features a planar, conjugated π-system with a pKa of approximately 6.8 at the N1 position and UV absorption maximum at λmax ≈ 320 nm [2]. Its molecular formula is C10H7N3 with a molecular weight of 169.18 g/mol [3]. As the unsubstituted core, this compound is a critical reference standard and synthetic intermediate for generating functionalized derivatives with targeted biological activities.

Why 1H-Imidazo[4,5-c]quinoline Cannot Be Replaced by Alternative Heterocyclic Scaffolds in Core-Dependent Assays


Simple substitution of the 1H-imidazo[4,5-c]quinoline core with other imidazoquinoline isomers or heterocyclic scaffolds results in complete loss of key biological activities. Studies have demonstrated that replacing the imidazole ring of the scaffold with a triazole or cyclic urea leads to complete loss of TLR7 agonistic activity [1]. Furthermore, the [4,5-c] fusion pattern is critical; of the nine possible imidazoquinoline isomers, only this specific orientation enables the dual hydrogen-bonding interaction with kinase hinge regions that confers the "privileged scaffold" status for ATP-binding site inhibition [2]. The planar, extended π-conjugated system of 1H-imidazo[4,5-c]quinoline is essential for intercalation and π-stacking interactions with biological targets, a property not shared by non-fused or differently fused analogs [3].

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-c]quinoline vs. Substituted Derivatives and Alternative Scaffolds


Privileged Scaffold for ATP-Competitive Kinase Inhibition: PI3K Isoform Selectivity Profile

The unsubstituted 1H-imidazo[4,5-c]quinoline core serves as the essential privileged scaffold for ATP-competitive kinase inhibition. Starting from this parent structure, compound 41 was developed as a potent PDK1 inhibitor with an IC50 of 34 nM and also inhibits class I PI3K isoforms (p110α IC50 = 64 nM) [1]. Further structural optimization, including introduction of a methyl group at the 2-position of the imidazole ring, resulted in a 1.5-fold improvement in antiproliferative EC50 in U87MG glioblastoma cells [1]. This demonstrates that the unsubstituted core provides the fundamental molecular architecture required for high-affinity kinase binding, with substituents enabling fine-tuning of selectivity and potency.

Kinase Inhibition PI3K/mTOR Pathway Cancer Therapeutics

Structural Basis for Immunomodulatory Activity: TLR7 Agonist Potency Comparison

The 1H-imidazo[4,5-c]quinoline scaffold is essential for TLR7 agonistic activity, as demonstrated by the fact that replacement of the imidazole ring with triazole or cyclic urea leads to complete loss of activity [1]. Systematic SAR studies on derivatives of this scaffold have identified potent TLR7 agonists with EC50 values as low as 8.6 nM, representing a 100-fold improvement over the lead compound imiquimod (EC50 ≈ 1 μM) [1]. A more recent study identified a para-hydroxymethyl derivative with an EC50 of 0.23 μM for human TLR7, showing marginal TLR8 activity and 37-fold greater potency than imiquimod [2].

TLR7 Agonist Immunomodulation Vaccine Adjuvant

Allosteric Modulation of A3 Adenosine Receptors: Binding Affinity and Functional Enhancement

1H-Imidazo[4,5-c]quinoline derivatives act as selective allosteric enhancers of human A3 adenosine receptors. In competitive binding assays at human A3 receptors, these compounds exhibited Ki values ranging from 120 nM to 101 μM [1]. The most promising derivative, DU124183 (2-cyclopentyl-1H-imidazo[4,5-c]quinoline with a 4-phenylamino substituent), demonstrated a favorable balance of allosteric modulation versus receptor antagonism, causing a marked leftward shift of the agonist concentration-response curve and potentiating maximum agonist efficacy by approximately 30% [1]. Importantly, these compounds showed no effect on A1 or A2A receptor binding, confirming subtype selectivity [1].

Adenosine Receptor Allosteric Modulation GPCR Pharmacology

TNF-α Suppression Activity: Quantitative Potency of Optimized Derivatives

Structural optimization of the 1H-imidazo[4,5-c]quinoline scaffold has yielded potent TNF-α suppressors. The best compound identified, a 2-phenyl-1H-imidazoquinoline derivative, exhibited an IC50 of 50 nM against LPS-stimulated TNF-α production in human peripheral blood mononuclear cells [1]. This activity was achieved while eliminating the undesired IFN-α induction associated with the parent compound imiquimod [1]. The unsubstituted 1H-imidazo[4,5-c]quinoline core provides the essential structural framework for developing small-molecule TNF-α suppressors with nanomolar potency.

TNF-alpha Suppression Anti-inflammatory Rheumatoid Arthritis

Optimal Procurement and Research Application Scenarios for 1H-Imidazo[4,5-c]quinoline


Synthetic Intermediate for TLR7/8 Agonist Development

Procure 1H-imidazo[4,5-c]quinoline as the core starting material for synthesizing novel TLR7/8 agonists with tailored selectivity and potency profiles. Systematic substitution at the N1 and C2 positions, as demonstrated by SAR studies [1], enables fine-tuning of EC50 values from micromolar to single-digit nanomolar ranges. The unsubstituted scaffold is essential for establishing baseline activity and for creating focused compound libraries to explore substitution effects on TLR7 versus TLR8 selectivity [2].

Reference Standard for Kinase Inhibitor Discovery Programs

Use 1H-imidazo[4,5-c]quinoline as a reference standard in kinase inhibitor discovery, particularly for PI3K, PDK1, and mTOR targets. The unsubstituted core provides the foundational ATP-competitive binding motif that enables structure-based design of selective inhibitors [3]. Comparative studies with substituted derivatives, such as those showing 3-fold changes in PDK1 IC50 upon methylation [3], require the parent compound as a baseline control in biochemical and cellular assays.

Allosteric Modulator Scaffold for GPCR Pharmacology Studies

Employ 1H-imidazo[4,5-c]quinoline as the starting scaffold for developing A3 adenosine receptor positive allosteric modulators (PAMs). The core structure enables selective enhancement of agonist binding and function at A3 receptors without affecting A1 or A2A subtypes [4]. Procurement of the unsubstituted parent is essential for SAR campaigns aimed at optimizing allosteric modulation potency and for evaluating the impact of substituents on the balance between allosteric enhancement and orthosteric antagonism [4].

Quote Request

Request a Quote for 1H-imidazo[4,5-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.